4-(3-CHLOROPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Overview
Description
4-(3-CHLOROPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyridine and furan ring system, with a chlorophenyl and phenyl substituent, making it a versatile molecule for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable dicarbonyl compound to yield the target molecule. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent recovery systems, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLOROPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the original compound, and potentially new heterocyclic systems depending on the reaction pathways .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its pharmacological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[4,3-a]pyridine: Known for its diverse pharmacological properties and structural similarity.
Pyrido[2,3-d]pyrimidine:
Uniqueness
4-(3-CHLOROPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE stands out due to its unique combination of a furan and pyridine ring system, along with the presence of chlorophenyl and phenyl substituents. This structural uniqueness contributes to its distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-(3-chlorophenyl)-1-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-13-6-4-5-12(9-13)15-10-17(22)21(14-7-2-1-3-8-14)16-11-24-19(23)18(15)16/h1-9,15H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQHQALMODAEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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